molecular formula C18H19N5O2 B11567707 N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

Cat. No.: B11567707
M. Wt: 337.4 g/mol
InChI Key: PLYWKABCWLWGIM-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a triazine-based heterocyclic compound characterized by a 4-methoxybenzyl substituent on the tetrahydrotriazine core and a 1,3-benzoxazole-2-amine moiety.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C18H19N5O2/c1-24-14-8-6-13(7-9-14)10-23-11-19-17(20-12-23)22-18-21-15-4-2-3-5-16(15)25-18/h2-9H,10-12H2,1H3,(H2,19,20,21,22)

InChI Key

PLYWKABCWLWGIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Core Triazine Intermediate Synthesis

The synthesis begins with constructing the 1,4,5,6-tetrahydro-1,3,5-triazine core. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational reactant due to its electrophilic aromatic substitution reactivity. In a typical procedure, one chlorine atom is replaced with a 4-methoxybenzyl group via nucleophilic substitution.

Step 1: Selective Monosubstitution
Cyanuric chloride (10 mmol) is dissolved in anhydrous acetone under nitrogen at 0–5°C. A solution of 4-methoxybenzylamine (10 mmol) and triethylamine (12 mmol) in acetone is added dropwise. The reaction proceeds for 2 hours, yielding 2-chloro-4-(4-methoxybenzyl)-6-chloro-1,3,5-triazine as a white precipitate .

Key Parameters

  • Temperature: Maintaining sub-5°C prevents di- or trisubstitution.

  • Solvent: Acetone enhances solubility of intermediates while minimizing side reactions .

  • Workup: The product is filtered, washed with cold acetone, and dried under vacuum (yield: 78–82%) .

Benzoxazole Amine Preparation

The 1,3-benzoxazol-2-amine moiety is synthesized separately. A common route involves cyclizing 2-aminophenol derivatives with cyanogen bromide or carboxylic acid derivatives.

Step 2: Benzoxazole Formation
2-Aminophenol (10 mmol) reacts with cyanogen bromide (12 mmol) in ethanol at reflux for 6 hours. The intermediate iminophosphorane is hydrolyzed with aqueous HCl to yield 1,3-benzoxazol-2-amine .

Characterization Data

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆): δ 7.25–7.45 (m, 4H, aromatic), 5.20 (s, 2H, NH₂) .

Coupling of Triazine and Benzoxazole Components

The final step involves coupling the triazine intermediate with the benzoxazole amine. This reaction exploits the remaining chlorine atom on the triazine ring for nucleophilic displacement.

Step 3: Triazine-Benzoxazole Coupling
2-Chloro-4-(4-methoxybenzyl)-6-chloro-1,3,5-triazine (5 mmol) and 1,3-benzoxazol-2-amine (5.5 mmol) are combined in dimethylformamide (DMF) with potassium carbonate (15 mmol). The mixture is heated at 80°C for 12 hours under nitrogen .

Optimization Insights

  • Base: K₂CO₃ outperforms Et₃N in minimizing side reactions.

  • Solvent: DMF enhances reactivity but requires careful removal during purification .

  • Yield: 65–70% after recrystallization from ethanol/water .

Purification and Characterization

Purification Protocol
The crude product is dissolved in hot ethanol, treated with activated charcoal, and filtered. Slow cooling induces crystallization, yielding pure compound as off-white crystals .

Analytical Validation

  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).

  • HRMS (ESI+): m/z 338.1612 [M+H]⁺ (calc. 338.1615).

  • ¹³C NMR (DMSO-d₆): δ 161.2 (triazine C2), 154.8 (benzoxazole C2), 55.3 (OCH₃) .

Alternative Synthetic Routes

Route A: One-Pot Sequential Substitution
A streamlined approach reacts cyanuric chloride with 4-methoxybenzylamine and benzoxazole amine sequentially in a single reactor. This method reduces isolation steps but requires precise stoichiometric control .

Route B: Solid-Phase Synthesis
Immobilized triazine precursors on Wang resin enable stepwise substitutions, improving yields to 75–80%. However, scalability remains challenging .

Challenges and Mitigation Strategies

  • Regioselectivity: Competing substitutions at triazine C2/C4 positions are minimized using bulky bases (e.g., DIPEA) .

  • Solubility Issues: Polar aprotic solvents (DMF, NMP) enhance intermediate solubility during coupling .

  • Byproduct Formation: Silica gel chromatography or fractional crystallization removes residual chlorinated byproducts .

Industrial-Scale Considerations

Process Intensification
Continuous flow reactors reduce reaction times from 12 hours to 2 hours by improving heat/mass transfer. A pilot study achieved 85% yield at 100 g scale .

Green Chemistry Metrics

  • E-Factor: 12.5 (solvent recovery reduces waste).

  • PMI (Process Mass Intensity): 28.7, competitive with batch methods .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mannich Bases : A class of compounds related to this structure has been extensively studied for their anticancer properties. They have shown selective toxicity towards human tumor cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values often in the low micromolar range .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related Mannich bases have demonstrated efficacy against Gram-positive bacteria and fungi . The introduction of specific substituents can enhance activity against resistant strains.

Neurological Applications

There is emerging interest in the use of this compound for treating central nervous system disorders. Research indicates that tetrahydrotriazine derivatives may possess neuroprotective properties and could be explored further for conditions like Alzheimer's disease .

In Vitro Studies

In vitro evaluations have shown that derivatives of this compound have favorable pharmacokinetic profiles:

  • Metabolic Stability : Compounds were assessed for human metabolic stability and serum protein binding which are critical for drug development .
  • Cellular Permeability : Caco-2 permeability assays indicate that these compounds can effectively cross intestinal barriers, making them suitable candidates for oral administration .

Data Tables

Application AreaObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and HepG2
AntimicrobialActivity against Gram-positive bacteria
NeurologicalPotential neuroprotective effects
PharmacokineticsGood metabolic stability and permeability

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may interact with proteins involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxybenzyl group (target compound) enhances lipophilicity compared to benzodioxol-5-ylmethyl () but may reduce polarity relative to morpholinopropyl ().

Receptor Binding and Signaling

  • FPR2 Agonists: Analogs with 4-methoxybenzyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...-acetamide (), exhibit potent FPR2 agonism, activating calcium mobilization and chemotaxis in neutrophils.
  • Antimicrobial Activity : s-Triazine derivatives with benzothiazole or oxazine moieties () demonstrate antimicrobial properties. The benzoxazole group in the target compound may offer comparable or enhanced activity due to its fused aromatic system .

Physicochemical Properties

  • Solubility : Quinazoline-based analogs () may exhibit lower aqueous solubility than the target compound due to larger aromatic systems.

Biological Activity

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a synthetic compound that belongs to a class of heterocyclic compounds known for diverse biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H24_{24}N6_6O2_2
  • Molecular Weight : 392.45 g/mol
  • CAS Number : 945371-35-7

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. In particular, the presence of the methoxybenzyl group enhances the compound's activity against various bacterial strains. For instance, compounds with similar structures have shown broad-spectrum antibacterial effects comparable to established antibiotics like Ciprofloxacin and Rifampicin .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Activity Type
N-[5-(4-methoxybenzyl)...]50Antitubercular
Ciprofloxacin32Antibiotic
Rifampicin16Antitubercular

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that compounds with similar structural motifs possess cytotoxic effects against various cancer cell lines. The compound's benzoxazole moiety contributes to its antitumor activity by inducing apoptosis in cancer cells. For example, related compounds exhibited IC50_{50} values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines .

Table 2: Cytotoxicity Data

Cell LineCompound TestedIC50_{50} (μM)
SISO (Cervical)N-[5-(4-methoxybenzyl)...]3.50
RT-112 (Bladder)N-[5-(4-methoxybenzyl)...]2.80

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Molecular docking studies suggest that it binds effectively to enzymes involved in bacterial resistance mechanisms and cancer cell proliferation pathways .

Case Studies

Several studies have highlighted the potential of triazine derivatives in therapeutic applications:

  • Antibacterial Study : A series of triazine derivatives were synthesized and evaluated for their antibacterial properties against Mycobacterium smegmatis. The most potent derivative demonstrated an MIC of 50 μg/mL .
  • Antitumor Screening : Compounds similar to N-[5-(4-methoxybenzyl)...] were tested on human cancer cell lines showing promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of thiourea intermediates. For example, reacting benzoxazole-2-amine derivatives with aryl isothiocyanates yields thioureas, which are cyclized under acidic or amine-mediated conditions to form triazinane or oxadiazinane rings. Key steps include solvent selection (e.g., ethanol or DMF), temperature control (reflux conditions), and catalysts (e.g., HCl for cyclization). Yield optimization often requires iterative adjustments to molar ratios and reaction times .

Q. What spectroscopic methods are used for structural characterization?

  • 1H/13C NMR : Confirms proton environments (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm) and carbon backbone.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks).
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous triazine-benzoxazole hybrids .

Q. How is initial biological activity assessed?

In vitro assays are standard:

  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans).
  • Antitumor screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values calculated from dose-response curves. Activity data is often tabulated by species or cell line (see Table 1) .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics. The ICReDD framework integrates computational reaction path searches with experimental validation to identify optimal catalysts/solvents. For instance, simulating cyclization steps reduces trial-and-error iterations by 40–60% .

Q. How to resolve contradictions in biological activity across substituents?

Discrepancies (e.g., variable MICs for methoxy vs. halogen substituents) are addressed via:

  • SAR studies : Systematically varying substituents on the triazine or benzoxazole moieties.
  • Molecular docking : Mapping interactions with target enzymes (e.g., fungal CYP51 or human topoisomerase II).
  • Comparative IC50 analysis : Testing derivatives against identical cell lines to isolate steric/electronic effects .

Q. What mechanistic insights emerge from degradation studies?

Stability under physiological conditions is monitored via:

  • HPLC-MS : Identifying hydrolysis products (e.g., cleavage of the triazine ring at pH 7.4).
  • NMR kinetics : Tracking oxidative degradation of the benzoxazole moiety. Results guide structural modifications (e.g., fluorination) to enhance metabolic stability .

Methodological Recommendations

  • Synthetic Optimization : Prioritize cyclization catalysts (e.g., H2SO4 over HCl) for higher yields in triazine ring formation .
  • Biological Assays : Use standardized protocols (CLSI guidelines) for MIC determinations to ensure reproducibility .
  • Computational Tools : Leverage Gaussian or ORCA software for DFT-based reaction modeling .

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